1-(3-Methylphenyl)cyclopropanecarboxylic acid

Descripción general

Descripción

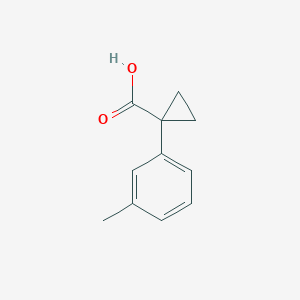

1-(3-Methylphenyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a 3-methylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions. It can participate in:

- Electrophilic Substitution : The aromatic ring can be modified through reactions such as nitration or halogenation, leading to derivatives with diverse functional groups.

- Cycloaddition Reactions : The cyclopropane moiety can engage in ring-opening reactions, facilitating the formation of larger cyclic structures or linear compounds.

Medicinal Chemistry

1-(3-Methylphenyl)cyclopropanecarboxylic acid has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown efficacy against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations comparable to standard antibiotics.

- Antioxidant Properties : The compound demonstrates notable antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Research using the DPPH radical scavenging assay revealed effective free radical scavenging capabilities.

Biological Research

The biological implications of this compound are being investigated in several contexts:

- Cellular Mechanisms : It may influence cellular pathways such as the ubiquitin-proteasome pathway and autophagy, which are vital for protein degradation and cellular homeostasis.

- Cytotoxicity Studies : Recent investigations into the cytotoxic effects of this compound on cancer cell lines have revealed low toxicity levels while promoting cell survival under specific conditions .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The results are summarized in the following table:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Standard Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |

This study highlights the potential of this compound as an alternative antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The results demonstrated effective radical scavenging at varying concentrations:

| Concentration (µg/mL) | % Radical Scavenging |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

These findings suggest that increasing concentrations of the compound lead to enhanced antioxidant activity, indicating its potential role in oxidative stress management.

Mecanismo De Acción

The mechanism by which 1-(3-Methylphenyl)cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring’s strained structure can influence its reactivity and binding properties. The compound may interact with enzymes or receptors, modulating their activity and affecting biological pathways.

Comparación Con Compuestos Similares

Cyclopropanecarboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the aromatic substituent.

1-Methylcyclopropanecarboxylic acid: Similar structure but with a methyl group instead of the 3-methylphenyl group.

Cyclopropylcarboxylic acid: Another related compound with a cyclopropane ring and carboxylic acid group.

Uniqueness: 1-(3-Methylphenyl)cyclopropanecarboxylic acid is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties

Actividad Biológica

1-(3-Methylphenyl)cyclopropanecarboxylic acid (also known as 1-(3-methylphenyl)cyclopropane-1-carboxylic acid) is an organic compound with a cyclopropane ring, a carboxylic acid group, and a 3-methylphenyl substituent. Its unique structure imparts distinct biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

The molecular formula of this compound is . It can be synthesized through cyclopropanation reactions, often utilizing diazo compounds or carbene intermediates. The synthesis can be optimized in industrial settings to enhance yield and purity by controlling reaction parameters such as temperature and pressure .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The strained structure of the cyclopropane ring enhances its reactivity, allowing it to modulate enzyme activities and receptor interactions. This mechanism is crucial for its potential therapeutic applications .

Enzyme Interactions

Research indicates that this compound may influence various enzymes involved in metabolic pathways. For instance, its structural features allow it to act as an inhibitor or modulator of specific enzymes, which could have implications in drug development .

Receptor Binding Studies

Studies have shown that compounds with similar structures can bind effectively to adenosine receptors, particularly the A3 adenosine receptor (A3AR). Analogues of cyclopropanecarboxylic acids have demonstrated varying affinities for these receptors, suggesting that this compound may also exhibit similar binding properties .

| Compound | Binding Affinity (Ki value) | Receptor Type |

|---|---|---|

| This compound | TBD | A3AR |

| N6-(2-phenyl-1-cyclopropyl)adenosine | 0.86 nM | hA3AR |

| N6-cyclopropyladenosine | TBD | A3AR antagonist |

Case Studies and Research Findings

Several studies have explored the biological effects of cyclopropanecarboxylic acids. For example, derivatives have shown promise in analgesic applications by interacting with cannabinoid receptors . The potential for these compounds to modulate pain pathways highlights their relevance in developing new pain management therapies.

Additionally, research into the estrogenic effects of structurally related compounds has provided insights into how these molecules might influence hormonal pathways, which could be relevant for understanding their broader biological implications .

Propiedades

IUPAC Name |

1-(3-methylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-2-4-9(7-8)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVWKLPXGCGYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101254629 | |

| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-16-1 | |

| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.